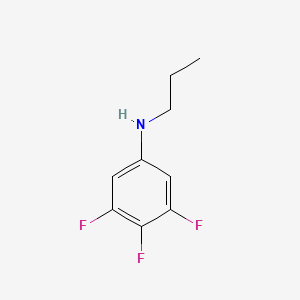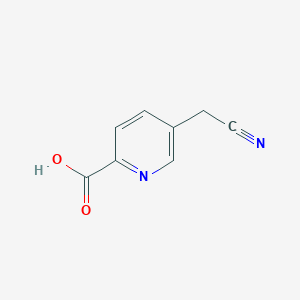
5-(Cyanomethyl)-2-pyridinecarboxylic acid
Overview
Description
The compound “5-(Cyanomethyl)-2-pyridinecarboxylic acid” is likely to be an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “5-(Cyanomethyl)” part suggests a cyanomethyl group (N≡CCH2–) attached to the 5th position of the pyridine ring . The “2-pyridinecarboxylic acid” part indicates a carboxylic acid group (-COOH) attached to the 2nd position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of “5-(Cyanomethyl)-2-pyridinecarboxylic acid” would likely involve a pyridine ring with a cyanomethyl group attached at the 5th position and a carboxylic acid group at the 2nd position .Chemical Reactions Analysis
Again, while specific reactions involving “5-(Cyanomethyl)-2-pyridinecarboxylic acid” are not available, similar compounds often undergo reactions like Suzuki–Miyaura coupling and cyanoacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Cyanomethyl)-2-pyridinecarboxylic acid” would depend on its exact structure and purity. Generally, compounds with similar structures have properties like molecular weight, refractive index, boiling point, and density .Scientific Research Applications
Synthesis and Biological Activity :
- 5-(Cyanomethyl)-2-pyridinecarboxylic acid and its derivatives have been explored for their potential in synthesizing various biologically active compounds. This includes the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives, which exhibited potent antihypertensive effects in spontaneously hypertensive rats (Finch et al., 1978). Similarly, its derivatives, specifically the 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, showed significant cardiotonic activities (Mosti et al., 1992).
Chemical Synthesis and Optimization :
- Research has focused on developing efficient synthetic methods for producing 5-(Cyanomethyl)-2-pyridinecarboxylic acid and its amide. A study demonstrated a regioselective carbamoylation process for producing these compounds, highlighting advancements in chemical synthesis techniques (Langhals et al., 1984).
Electrochemical Studies for Understanding Structure-Activity Relationships :
- Investigations using electric-field and electrostatic potential mapping techniques have been conducted on derivatives of 5-cyano-2-pyridinecarboxylic acid to understand their cardiotonic activities. This research contributes to a deeper understanding of structure-activity relationships in medicinal chemistry (Kumar et al., 1992).
Pharmacological Properties :
- The pharmacological activities of various derivatives have been a subject of interest. For example, ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids were tested for their contractile activity, revealing interesting biological properties such as anti-inflammatory, analgesic, and hypotensive activities (Mosti et al., 1994).
Potential in Coordination Chemistry and Materials Science :
- In the field of coordination chemistry and materials science, pyridinecarboxylic acid derivatives are used in synthesizing novel coordination polymers. This research provides insights into the development of new materials with potential applications in various industries (Gao et al., 2006).
Industrial and Pharmaceutical Intermediates :
- As important intermediates, pyridinecarboxylic acids are essential in synthesizing industrial materials and pharmaceuticals. Research has been conducted to optimize the preparation methods of these acids, highlighting their significant role in industrial and pharmaceutical manufacturing (Liu Xiao, 2003).
Future Directions
properties
IUPAC Name |
5-(cyanomethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-3-6-1-2-7(8(11)12)10-5-6/h1-2,5H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFXAOWIVZWNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyanomethyl)-2-pyridinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392696.png)

![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1392699.png)
![4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1392702.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392703.png)
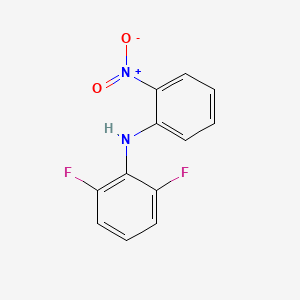
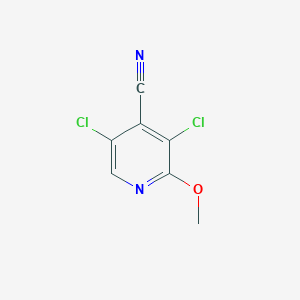
![Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1392706.png)
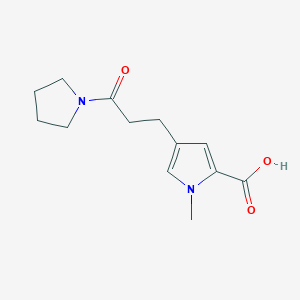
![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)
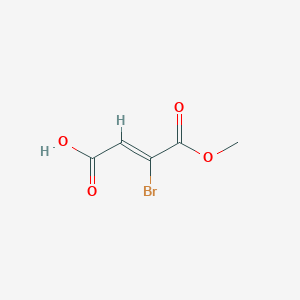
![Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate](/img/structure/B1392711.png)
